Ethyl o-trifluoromethyl-benzimidate
Description
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)benzenecarboximidate |
InChI |
InChI=1S/C10H10F3NO/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,14H,2H2,1H3 |
InChI Key |
GWZUOUIAZODBHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl Benzimidate Hydrochloride
- Structure : Lacks the trifluoromethyl substituent but shares the benzimidate core.
- Reactivity : The absence of -CF₃ reduces electron-withdrawing effects, resulting in lower electrophilicity at the imidate carbon. This makes it less reactive toward nucleophilic attack compared to trifluoromethyl-substituted derivatives .
- Applications : Primarily used in amidination reactions to synthesize amidines, which are key motifs in drug discovery .
Ethyl 4-(4-Nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate
- Structure : Contains a trifluoromethyl group on a fused pyrimido-benzimidazole ring system .
- Electronic Effects : The -CF₃ group stabilizes the electron-deficient aromatic system, enhancing resistance to oxidative degradation. This property is critical in medicinal chemistry for improving metabolic stability .
- Applications: Potential use in pharmaceuticals due to the trifluoromethyl group’s ability to modulate bioavailability and binding affinity.
Ethyl Methacrylate
- Structure : A simple ester lacking the benzimidate core or fluorine substituents.
- Reactivity : Undergoes radical polymerization due to the methacrylate group, unlike imidates, which participate in nucleophilic substitutions .
- Applications : Widely used in polymer production (e.g., adhesives, coatings) rather than as a synthetic intermediate .
Physicochemical Properties
| Compound | Boiling Point (°C) | Solubility | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| Ethyl o-trifluoromethyl-benzimidate* | N/A | Organic solvents | Imidate, -CF₃ | High (electron-deficient site) |
| Ethyl benzimidate HCl | 220–225 (dec.) | Water (ionic form) | Imidate, HCl salt | Moderate |
| Ethyl Methacrylate | 101–102 | Organic solvents | Methacrylate ester | Polymerization |
| Ethyl Butyrate | 121 | Ethanol, ethers | Butyrate ester | Hydrolysis, flavoring |
*Data inferred from structural analogs due to lack of direct evidence.
Key Observations :
- The trifluoromethyl group in this compound increases lipophilicity, enhancing solubility in non-polar solvents compared to ionic analogs like ethyl benzimidate hydrochloride .
- Compared to ethyl methacrylate, imidates exhibit higher reactivity toward amines and alcohols, enabling diverse transformations in organic synthesis .
Q & A
Q. Table: Common Substitution Products
| Nucleophile | Product Class | Key Functional Group |
|---|---|---|
| Amines | Benzimidamides | -NH-C=N- |
| Thiols | Thioimidates | -S-C=N- |
| Alkoxides | Alkoxyimidates | -O-C=N- |
| Adapted from |
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?
Answer:
Contradictions often arise from impurities or dynamic processes:
- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze. Compare MS/MS fragmentation patterns with expected structures .
- Dynamic NMR : For tautomeric equilibria (e.g., amidine-iminium forms), variable-temperature NMR (e.g., -40°C to 80°C) can "freeze" conformers and resolve splitting .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals (e.g., CF₃ vs. CH₃ groups) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify assignments .
Advanced: What mechanistic insights are critical for designing stereoselective reactions with this compound?
Answer:
Key considerations include:
- Stereoelectronic Effects : The CF₃ group exerts strong electron-withdrawing effects, polarizing the imidate C=N bond and directing nucleophilic attack to specific sites .
- Intermediate Trapping : Use low-temperature quenching (-78°C) with electrophiles (e.g., methyl iodide) to isolate reactive intermediates (e.g., tetrahedral adducts) .
- Chiral Catalysts : Employ enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry in prochiral intermediates .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature to favor one pathway. For example, shorter times (2–4 hours) may trap kinetic products .
Advanced: How should researchers design biological assays to study the interaction of this compound with enzyme targets?
Answer:
Methodological rigor is essential:
- Enzyme Selection : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability or inhibition .
- Assay Conditions : Maintain physiological pH (7.4) and temperature (37°C) in buffered systems (e.g., PBS or Tris-HCl) .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1% v/v) to validate signal specificity .
- Data Analysis : Fit dose-response curves (e.g., IC₅₀) using nonlinear regression (GraphPad Prism) and report confidence intervals .
- Structural Studies : Co-crystallize the compound with target enzymes for X-ray diffraction to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
